molecular formula C18H16O6 B1254872 1,3,6,7-Tetrahydroxy-8-prenylxanthone

1,3,6,7-Tetrahydroxy-8-prenylxanthone

Cat. No. B1254872
M. Wt: 328.3 g/mol
InChI Key: XRUKGBABAGTMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,6,7-Tetrahydroxy-8-prenylxanthone is a natural product found in Hypericum patulum, Hypericum scabrum, and other organisms with data available.

Scientific Research Applications

Enzymatic Synthesis and Alzheimer's Disease

1,3,6,7-Tetrahydroxy-8-prenylxanthone has been identified as a product of enzymatic synthesis in plants, particularly in relation to the prenylation process. Research shows this compound's involvement in the formation of hyperxanthone E, a prenylated xanthone with potential implications in Alzheimer's disease treatment (Fiesel et al., 2015).

Biotechnological Production and Prenylation

Studies on biotechnological production highlight the significance of 1,3,6,7-Tetrahydroxy-8-prenylxanthone in understanding the biosynthetic pathways of poly-prenylated acylphloroglucinol derivatives. These pathways involve the sequential regiospecific prenylation of tetrahydroxyxanthone, contributing to pharmacologically active plant products (Nagia et al., 2019).

Chemical Constituents in Plants

Research aimed at identifying the chemical constituents of plants like Garcinia xanthochymus has revealed the presence of 1,3,6,7-Tetrahydroxy-8-prenylxanthone. This discovery aids in understanding the diverse chemical compositions of plant species and their potential applications (Jing-l, 2015).

Cytotoxic Activity in Cancer Research

Studies have explored the cytotoxic activity of 1,3,6,7-Tetrahydroxy-8-prenylxanthone against various cancer cell lines, including breast and lung carcinomas. This research highlights the potential of this compound in developing new cancer therapies (Ibrahim et al., 2018).

Angiotensin-I-Converting Enzyme Inhibition

The compound has been identified as an inhibitor of angiotensin-I-converting enzyme, suggesting its potential in cardiovascular disease management. The study emphasizes the importance of tetrahydroxy groups in this inhibitory activity (Chen et al., 1992).

Antibacterial Properties

Research indicates that 1,3,6,7-Tetrahydroxy-8-prenylxanthone possesses antibacterial properties, particularly against certain strains of bacteria. This finding is significant in the search for new antibacterial agents (Yuanita et al., 2023).

properties

Product Name

1,3,6,7-Tetrahydroxy-8-prenylxanthone

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

2,3,6,8-tetrahydroxy-1-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C18H16O6/c1-8(2)3-4-10-15-14(7-12(21)17(10)22)24-13-6-9(19)5-11(20)16(13)18(15)23/h3,5-7,19-22H,4H2,1-2H3

InChI Key

XRUKGBABAGTMIR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C

synonyms

1,3,6,7-tetrahydroxy-8-prenylxanthone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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